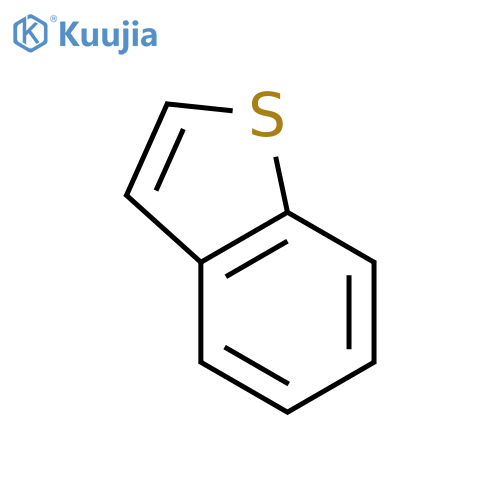Curly–curly, loop–loop: homoleptic metal(ii) complexes of pyridinecarbaldehyde 4′-(2,2′:6′,2″-terpyridyl)hydrazones and their coordination polymers†
Dalton Transactions Pub Date: 2008-10-16 DOI: 10.1039/B810906K
Abstract
The ligands 4-, 3- and

Recommended Literature
- [1] Multi-purpose overcoating layers based on PVA/silane hybrid composites for highly transparent, flexible, and durable AgNW/PEDOT:PSS films†
- [2] ZrO2–In2O3 thin layers with gradual ionic to electronic composition synthesized by atomic layer deposition for SOFC applications
- [3] Analysis of urine, oral fluid and fingerprints by liquid extraction surface analysis coupled to high resolution MS and MS/MS – opportunities for forensic and biomedical science
- [4] Revelation of molecular basis for chromium toxicity by phenotypes of Saccharomyces cerevisiae gene deletion mutants†
- [5] Visualization diagnosis of acute cerebral ischemia via sulfane sulfur-activated photoacoustic imaging†
- [6] Selenium levels, thiobarbituric acid-reactive substance concentrations and glutathione peroxidase activity in the blood of women with gestosis and imminent premature labour†
- [7] RNA imaging in living mice enabled by an in vivo hybridization chain reaction circuit with a tripartite DNA probe†
- [8] Selectivity mechanism of BCL-XL/2 inhibition through in silico investigation†
- [9] Inside front cover
- [10] One-pot synthesis of 3D Cu2S–MoS2 nanocomposites by an ionic liquid-assisted strategy with high photocatalytic activity†

Journal Name:Dalton Transactions
Research Products
-
CAS no.: 174735-02-5
-
4-(Methylamino)-3-nitropyridine
CAS no.: 1633-41-6
-
CAS no.: 11095-43-5









